1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a pyrrolidine derivative.
Final Coupling: The final step involves coupling the benzodiazole-pyrrolidine intermediate with an ethanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles replace hydrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antitumor agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Dimethyl-1H-1,3-benzodiazol-6-yl)ethanone
- 2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
Uniqueness
1-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]ETHAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzodiazole and pyrrolidine rings in a single molecule enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPDWJKRGQLFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.